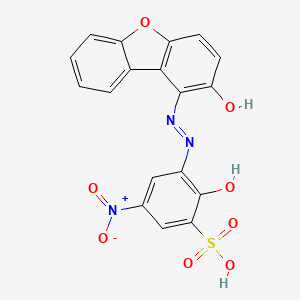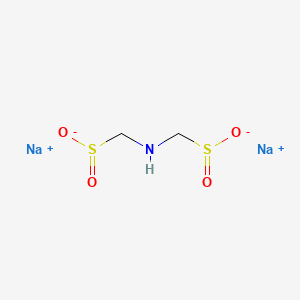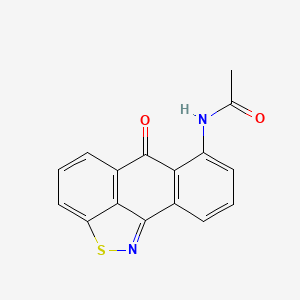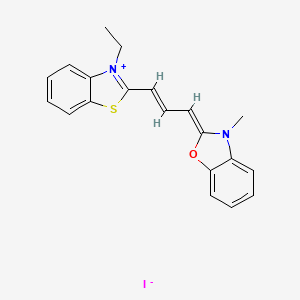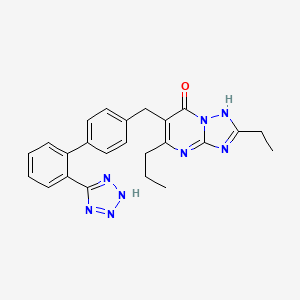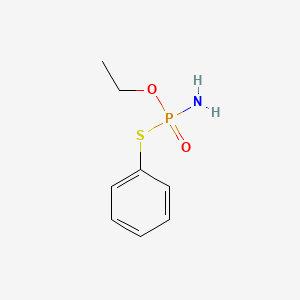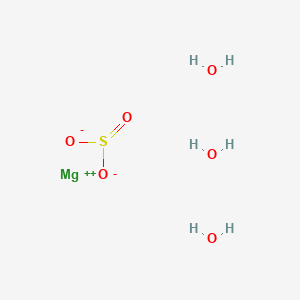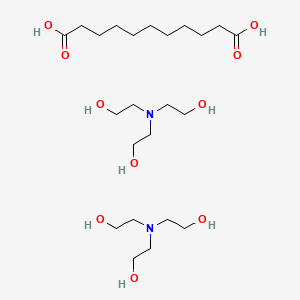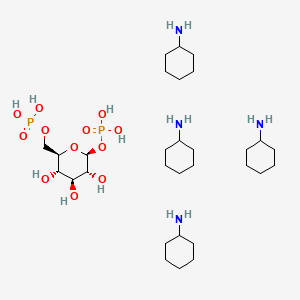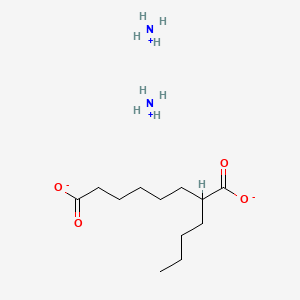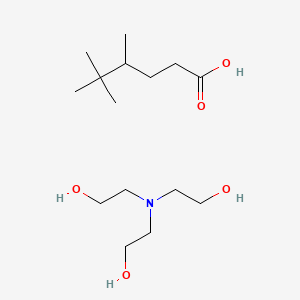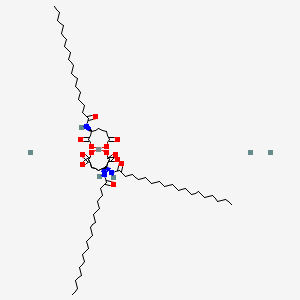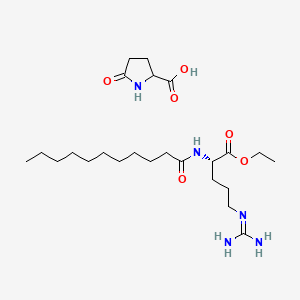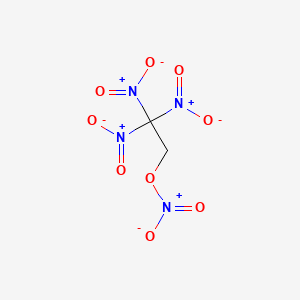
Trinitroethylnitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinitroethylnitrate is a chemical compound known for its explosive properties It belongs to the class of nitrate esters, which are characterized by the presence of nitro groups attached to an organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trinitroethylnitrate can be synthesized through the nitration of ethyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
Nitration: Ethyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent decomposition.
Separation: The reaction mixture is then separated, and the organic layer containing this compound is washed with water to remove any residual acids.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of accidents.
Analyse Des Réactions Chimiques
Types of Reactions: Trinitroethylnitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound to less oxidized nitrogen compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Nitrogen oxides such as nitrogen dioxide and nitric oxide.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted organic molecules depending on the reagents used.
Applications De Recherche Scientifique
Trinitroethylnitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release nitric oxide.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
Mécanisme D'action
The mechanism of action of trinitroethylnitrate involves the release of nitric oxide, a potent vasodilator and signaling molecule. Upon decomposition, this compound releases nitric oxide, which activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vas
Propriétés
Numéro CAS |
66849-71-6 |
|---|---|
Formule moléculaire |
C2H2N4O9 |
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
2,2,2-trinitroethyl nitrate |
InChI |
InChI=1S/C2H2N4O9/c7-3(8)2(4(9)10,5(11)12)1-15-6(13)14/h1H2 |
Clé InChI |
SAYOUBWRCZNZGR-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


